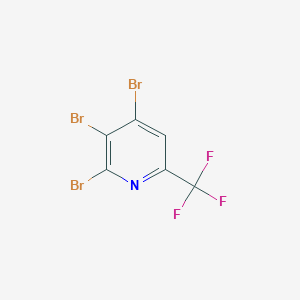![molecular formula C14H19BrN2O2 B1389743 N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide CAS No. 1138443-24-9](/img/structure/B1389743.png)
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide
Overview
Description
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide, also known as N-Bromoacetyl-2-amino-6-phenylhexanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless or white crystalline solid with a molecular weight of 334.3 g/mol. It is soluble in water and ethanol, and has a melting point of 99-101°C. N-Bromoacetyl-2-amino-6-phenylhexanamide has been used in a variety of scientific research applications, including as a substrate for protein kinase C, as an inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for Alzheimer’s disease.
Scientific Research Applications
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been used in a variety of scientific research applications. It has been used as a substrate for protein kinase C, which is an enzyme involved in cellular signaling pathways. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been studied as a potential therapeutic agent for Alzheimer’s disease.
Mechanism Of Action
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been shown to bind to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in cognitive function. In addition, N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been shown to bind to the active site of protein kinase C, leading to an increase in the activity of the enzyme.
Biochemical and Physiological Effects
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of protein kinase C, leading to an increase in cellular signaling pathways. It has also been shown to increase the concentration of acetylcholine in the synaptic cleft, leading to an increase in cognitive function. In addition, N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has been studied as a potential therapeutic agent for Alzheimer’s disease, although further research is needed to confirm its efficacy.
Advantages And Limitations For Lab Experiments
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. In addition, it has a high solubility in water and ethanol, making it easy to work with in a variety of laboratory settings. However, N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide does have some limitations. It is not very stable in acidic or basic solutions, and can be easily degraded by enzymes such as acetylcholinesterase.
Future Directions
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide has a number of potential future directions of research. One potential direction is to further study its effects on protein kinase C, as well as its potential therapeutic applications for Alzheimer’s disease. In addition, further research could be done to develop more stable derivatives of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide that are less susceptible to degradation. Finally, further research could be done to explore the potential uses of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamidel-2-amino-6-phenylhexanamide as an inhibitor of other enzymes, such as acetylcholinesterase.
properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-3-4-8-13(18)16-11-6-5-7-12(9-11)17-14(19)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBFHIFDZAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















